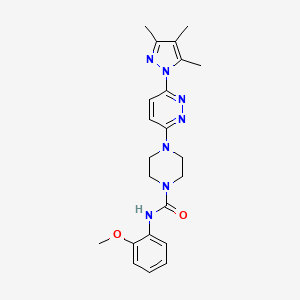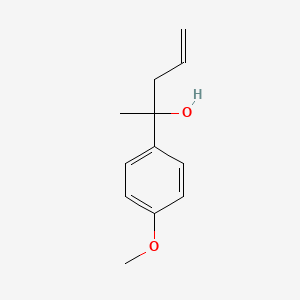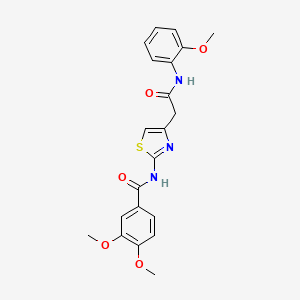
3-Methyloct-7-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloct-7-en-2-ol is a type of terpenoid alcohol that is commonly found in plants. It is a colorless liquid that has a pleasant odor and is used in various industries, including the fragrance and food industries. In recent years, there has been a growing interest in the scientific research of this compound due to its potential applications in various fields.
Scientific Research Applications
Stereoselective Synthesis
- Stereoselective Construction : 3-Methyloct-2-en-7-yn-1-ol derivatives are used in stereoselective constructions, such as the synthesis of 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentanes. This process involves Ti(II)-mediated cyclization and Ru-catalyzed ring-closing metathesis (Ohkubo et al., 2006).
Acid and Base-Catalysed Reactions
- Proximity Effects in Catalysis : Studies show that compounds like 7-methylidenebicyclo[3.3.1]nonan-3-endo-ol, closely related to 3-Methyloct-7-en-2-ol, exhibit unique reactions under acid and base-catalyzed conditions due to proximity effects (Grob & Katayama, 1977).
Synthesis of α,β-Unsaturated Ketones
- Knoevenagel Reactions : 3-Oxobutanoic acid reacts with aliphatic aldehydes, including this compound, in the presence of pyridine to yield α,β-unsaturated methyl ketones. This methodology has been used in the synthesis of compounds found in marine sponges (Grayson & Tuite, 1986).
Microbial Volatile Organic Compounds (MVOC)
- Indoor Air Quality : this compound is investigated as a microbial volatile organic compound (MVOC) in indoor environments. Its presence is associated with mold status, although it does not qualify as a reliable indicator due to minor correlations with mold status (Schleibinger et al., 2008).
Catalyst and Process Design
- Alkyne Hydrogenations : Research on the hydrogenation of compounds like 2-methyl-3-butyn-2-ol, related to this compound, has provided insights into catalyst design and process optimization for industrial applications (Crespo-Quesada et al., 2012).
Conformational Studies
- Structural Analysis : The molecular structure of compounds similar to this compound is studied to understand conformational behavior, which is essential in designing pharmacologically active substances (Gálvez et al., 1985).
Enantioselective Synthesis
- Synthesis of Pheromones : this compound and its derivatives play a role in the synthesis of pheromones, such as those used in integrated pest management, highlighting its importance in sustainable agricultural practices (Brenna et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methyloct-7-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLLSFYOWLPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

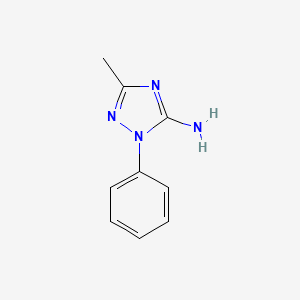
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)
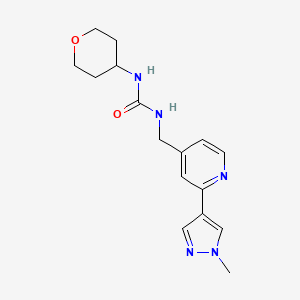
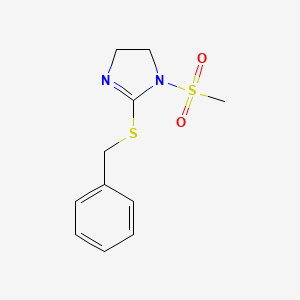
![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)
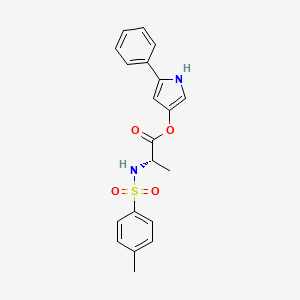
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)
![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

